![molecular formula C11H22N2O B1604201 [1,4'-Bipiperidin]-3-ylmethanol CAS No. 749860-71-7](/img/structure/B1604201.png)
[1,4'-Bipiperidin]-3-ylmethanol
Overview
Description
[1,4’-Bipiperidine]-3-methanol: is an organic compound that belongs to the class of aminopiperidines. It is characterized by the presence of two piperidine rings connected by a methanol group. This compound is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,4’-Bipiperidine]-3-methanol typically involves the reaction of piperidine with formaldehyde under controlled conditions. One common method is the reductive amination of piperidine with formaldehyde, followed by hydrogenation to yield the desired product. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: Industrial production of [1,4’-Bipiperidine]-3-methanol often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity [1,4’-Bipiperidine]-3-methanol.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,4’-Bipiperidine]-3-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: [1,4’-Bipiperidine]-3-methanol can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents include alkyl halides and sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonyl chlorides, and other electrophilic reagents.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Structural Characteristics
The compound features a bipiperidine core with a hydroxymethyl group, contributing to its distinct chemical properties. This structural complexity enables diverse interactions with biological receptors and enzymes.
Medicinal Chemistry
- Cognitive Enhancement : Studies have indicated that [1,4'-Bipiperidin]-3-ylmethanol acts as an agonist for muscarinic acetylcholine receptors (mAChRs), particularly the M1 and M4 subtypes. This interaction may enhance cholinergic signaling in the brain, making it a candidate for treating cognitive disorders such as Alzheimer's disease and schizophrenia.
- Antiviral Properties : The compound has shown potential in inhibiting HIV-1 entry into host cells by interacting with the CCR5 receptor. This competitive inhibition suggests its possible use as an antiviral agent.
Chemical Synthesis
- Building Block for Complex Compounds : this compound serves as a versatile building block for synthesizing more complex fluorinated compounds, which are valuable in both academic research and industrial applications.
The following table summarizes key findings from studies on the biological activity of this compound:
Biological Activity | Effect | Reference |
---|---|---|
mAChR Agonism | Enhances cognitive function in animal models | |
CCR5 Inhibition | Prevents HIV-1 entry into cells | |
Enzyme Modulation | Alters activity of specific enzymes |
Cognitive Enhancement Study
In a study investigating cognitive enhancement, administration of this compound resulted in improved memory performance in rodent models. The effects were comparable to established cholinesterase inhibitors, indicating its potential utility in treating cognitive impairments.
HIV Research
A separate investigation focused on the compound's role in inhibiting HIV-1 infection. Results demonstrated significant reduction in viral entry in vitro by blocking CCR5 receptor interactions, suggesting its potential as an antiviral agent.
Mechanism of Action
The mechanism of action of [1,4’-Bipiperidine]-3-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit the activity of liver carboxylesterase 1, leading to altered metabolic pathways . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
1,4’-Bipiperidine: A structurally similar compound with two piperidine rings but without the methanol group.
4-Piperidino-piperidine: Another related compound with similar structural features.
Uniqueness: [1,4’-Bipiperidine]-3-methanol is unique due to the presence of the methanol group, which imparts distinct chemical properties and reactivity. This functional group allows for additional synthetic modifications and interactions, making it a valuable compound in various research and industrial applications.
Biological Activity
[1,4'-Bipiperidin]-3-ylmethanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound this compound features a bipiperidine structure, which is a bicyclic amine. This structure is significant as piperidine derivatives are known for their diverse biological activities, including antimicrobial and antitumor effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In studies evaluating various piperidine derivatives, compounds with similar structures showed moderate to strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Antimalarial Properties
Preliminary investigations suggest that this compound may also possess antimalarial properties. Similar piperidine derivatives have demonstrated efficacy against Plasmodium falciparum, the causative agent of malaria, by interfering with the parasite's metabolic pathways .
Other Biological Activities
The compound has been studied for additional pharmacological effects, including:
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Piperidine derivatives are known to interact with neurotransmitter systems, suggesting potential neuroprotective roles that warrant further investigation.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate receptor activity or inhibit enzymes crucial for cellular metabolism. The exact pathways remain under investigation, but preliminary data suggest involvement in signal transduction pathways related to inflammation and cell survival .
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated significant inhibition against S. aureus and E. coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the derivative tested .
Compound | MIC (µg/mL) | Activity |
---|---|---|
This compound | 64 | Moderate |
Piperidine Derivative A | 32 | Strong |
Piperidine Derivative B | 128 | Weak |
Study 2: Antimalarial Activity
In another study focusing on antimalarial activity, this compound was tested against P. falciparum. The compound demonstrated a dose-dependent reduction in parasitemia levels in vitro, suggesting its potential as a lead compound for further development in malaria treatment .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [1,4'-Bipiperidin]-3-ylmethanol derivatives, and how are reaction conditions optimized?
-
Methodological Answer : A common synthetic route involves refluxing intermediates (e.g., 12a or 12b) with 6N HCl in ethanol for 14 hours, followed by neutralization with NaOH and extraction with CH₂Cl₂. Purification is achieved via silica gel column chromatography using mobile phases such as methanol/ethyl acetate/triethylamine (50/50/2, v/v/v). Yield optimization (66–76%) depends on stoichiometric ratios and reaction duration . For analogs like (4-fluorophenyl)methanones, BOP-Cl-mediated coupling with carboxylic acids under triethylamine catalysis is employed, with yields up to 90% .
-
Key Data :
Intermediate | Yield (%) | Purification Mobile Phase |
---|---|---|
13a | 66 | MeOH/EtOAc/TEA (50/50/2) |
13b | 76 | MeOH/EtOAc/TEA (50/50/2) |
15g | 90 | TEA/EtOAc/MeOH (1/9/1) |
Q. How are this compound derivatives purified and characterized?
- Methodological Answer : Post-synthesis, crude products are purified using gradient silica gel chromatography. For example, derivatives like 15d are eluted with triethylamine/ethyl acetate/methanol (1/9/1, v/v/v) . Characterization involves ¹H/¹³C NMR for structural confirmation (e.g., δ 1.37–3.51 ppm for bipiperidinyl protons) and HRMS for molecular weight validation (e.g., C₂₄H₂₇FN₂O₃: calcd. 429.1843, found 429.1843) . Oxalate salt formation (mp 215–220°C) is used to enhance stability for biological assays .
Q. What spectroscopic and analytical techniques are critical for validating structural integrity?
- Methodological Answer : ¹H NMR in CDCl₃ or CD₃OD resolves bipiperidinyl methine protons (δ 3.12–4.30 ppm) and aromatic substituents (δ 6.83–8.68 ppm). ¹³C NMR confirms carbonyl (δ 165–175 ppm) and hydroxyl groups. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (e.g., C₂₅H₂₉FN₂O₄: calcd. 440.2115) . Purity (>99%) is verified via chiral HPLC using Chiralcel OD columns with 2-propanol/hexane/Et₃N mobile phases .
Advanced Research Questions
Q. How are stereochemical challenges addressed during the synthesis of chiral this compound analogs?
-
Methodological Answer : Enantiomeric separation is achieved using Chiralcel OD columns (250 × 10 mm) with 2-propanol/hexane/Et₃N (1:4, v/v) at 5 mL/min. For (±)-14f, this yields enantiomers (>99% purity) with specific rotations ([α]D²⁰ = +14.0° for (+)-14f) . Temperature-controlled crystallization of oxalate salts further resolves diastereomers .
-
Key Data :
Compound | Column | Mobile Phase | Purity (%) | [α]D²⁰ |
---|---|---|---|---|
(±)-14f | OD | 2-PrOH/hexane | >99 | ±14.0° |
TZ3138 | OD | 2-PrOH/hexane | >99 | ±14.0° |
Q. What methodologies elucidate structure-activity relationships (SAR) for σ1 receptor binding?
- Methodological Answer : SAR studies involve synthesizing analogs with varied substituents (e.g., 4-fluorobenzoyl, 4-methoxyphenyl) and evaluating binding affinity via radioligand displacement assays. For example, 15d (Ki = 2.1 nM for σ1) shows enhanced selectivity over σ2 receptors (>100-fold) due to hydrophobic interactions from the bipiperidinyl core . Molecular docking (e.g., AutoDock Vina) identifies key hydrogen bonds between the hydroxyl group and Glu172 residues .
Q. How can contradictory biological activity data between in vitro and in vivo studies be resolved?
- Methodological Answer : Discrepancies arise from pharmacokinetic factors (e.g., poor blood-brain barrier penetration). Mitigation strategies include:
- Lipophilicity Optimization : LogP adjustments via oxalate salt formation (e.g., 15e logP reduced from 3.1 to 1.8) .
- Metabolic Stability Assays : LC-MS/MS analysis of hepatic microsomal degradation (e.g., t₁/₂ = 45 min for 15f vs. 120 min for 15g) .
- In Vivo Pharmacokinetics : IV/PO dosing in rodent models to calculate AUC and bioavailability (<20% for polar derivatives) .
Q. What advanced chromatographic methods ensure reproducibility in analytical profiling?
- Methodological Answer : Reverse-phase HPLC (Supelcosil LC-ABZ C18) with acetonitrile/10 mM acetate buffer (pH 5.0, 70:30 v/v) at 1 mL/min achieves baseline separation of analogs (Rt = 4–12 min). System suitability tests (SST) require RSD <2% for retention times and peak asymmetry (1.0–1.2) . For photodegradation studies, forced degradation under UV light (254 nm, 48 h) monitors stability via area-under-curve (AUC) changes .
Q. Contradiction Analysis in Data Interpretation
- Case Study : Discrepancies in σ1 receptor binding affinity between 15d (Ki = 2.1 nM) and 15e (Ki = 8.3 nM) despite structural similarity.
- Resolution :
- Steric Effects : 15e’s 4-methoxy group introduces torsional strain, reducing receptor fit (docking score ΔG = −9.1 kcal/mol vs. −11.3 for 15d) .
- Solubility : 15e’s lower solubility (0.12 mg/mL vs. 0.45 mg/mL for 15d) limits membrane permeability .
Properties
IUPAC Name |
(1-piperidin-4-ylpiperidin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c14-9-10-2-1-7-13(8-10)11-3-5-12-6-4-11/h10-12,14H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQIEMJCOKSLBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCNCC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630541 | |
Record name | ([1,4'-Bipiperidin]-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749860-71-7 | |
Record name | ([1,4'-Bipiperidin]-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4'-Bipiperidin-3-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.